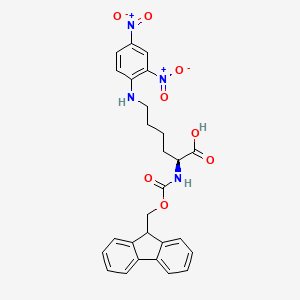

Fmoc-Lys(Dnp)-OH

Übersicht

Beschreibung

Fmoc-Lys(Dnp)-OH, also known as this compound, is a useful research compound. Its molecular formula is C27H26N4O8 and its molecular weight is 534,53 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptidbasierte Hydrogele für biomedizinische Anwendungen

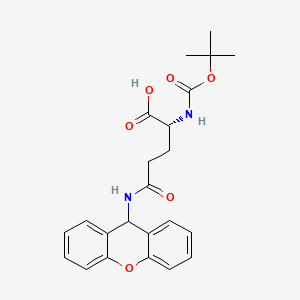

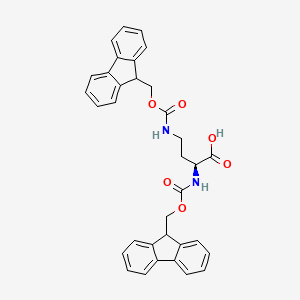

Fmoc-Lys(Dnp)-OH: spielt eine entscheidende Rolle bei der Bildung von peptidbasierten Hydrogelen (PHGs), die biokompatible Materialien sind, die sich für verschiedene biomedizinische Anwendungen eignen {svg_1}. Diese Hydrogele können für Arzneimittel-Abgabesysteme verwendet werden, bei denen sie eine kontrollierte Freisetzung von therapeutischen Wirkstoffen ermöglichen. Darüber hinaus dienen sie als diagnostische Werkzeuge für die Bildgebung und bieten eine nicht-invasive Methode zur Echtzeitüberwachung biologischer Prozesse.

Gewebetechnik

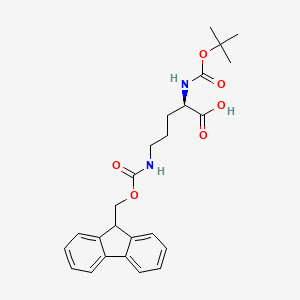

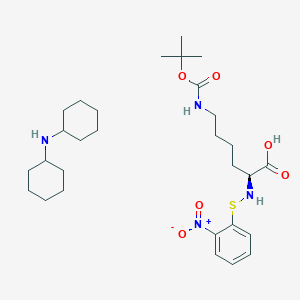

Die Selbstassembliereigenschaften von Peptiden, die This compound enthalten, machen sie zu idealen Kandidaten für Anwendungen in der Gewebetechnik {svg_2}. Diese Peptide können starre Hydrogele bilden, die Zellhaftung, Überleben und Proliferation unterstützen und so ein Gerüst schaffen, das die natürliche extrazelluläre Matrix nachahmt und die Geweberegeneration fördert.

Protease-Aktivitätsassays

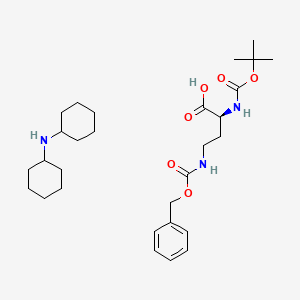

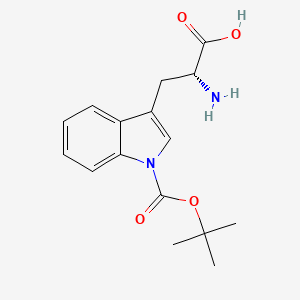

In der Proteomik wird This compound verwendet, um Fluoreszenz-Resonanz-Energie-Transfer (FRET)-Peptidsubstrate zu erzeugen {svg_3}. Diese Substrate sind unerlässlich für Protease-Aktivitätsassays, die entscheidend sind, um die Rolle von Proteasen bei Krankheiten zu verstehen. Die FRET-Substrate können verwendet werden, um die Enzymkinetik und das Inhibitorscreening zu messen, was wertvolle Einblicke in die Enzymfähigkeit bietet.

Synthese von Triple-Helix-Peptiden

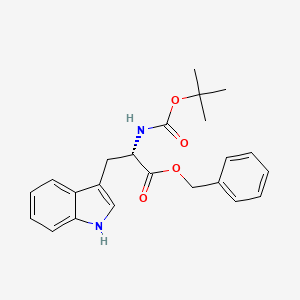

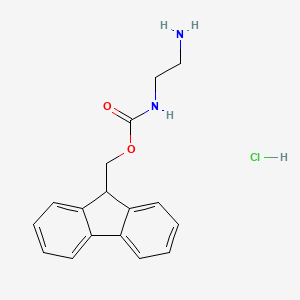

Die Verbindung ist auch entscheidend für die Synthese von Triple-Helix-Peptiden (THPs), die verwendet werden, um die Stabilität und Faltung von kollagenartigen Strukturen zu untersuchen {svg_4}. Diese Peptide haben Auswirkungen auf das Verständnis von kollagenbedingten Erkrankungen und die Entwicklung von kollagenbasierten Biomaterialien.

Entwicklung von fluorogenen Substraten

This compound: wird bei der Gestaltung von fluorogenen Substraten verwendet, die selektiv von bestimmten Enzymen gespalten werden {svg_5}. Diese Substrate sind entscheidend für die Echtzeitüberwachung der Enzymaktivität, was besonders nützlich bei der Hochdurchsatz-Screening für die Arzneimittelentwicklung ist.

Studien zur Selbstassemblierung von Peptiden

Die amphiphile Natur von Peptiden, die This compound enthalten, ermöglicht es ihnen, sich zu verschiedenen Nanostrukturen selbst zu assemblieren {svg_6}. Das Studium dieser selbstassemblierten Strukturen hilft beim Verständnis der grundlegenden Prinzipien der molekularen Selbstassemblierung und hat potenzielle Anwendungen in der Nanotechnologie und Materialwissenschaft.

Wirkmechanismus

Target of Action

Fmoc-Lys(Dnp)-OH is primarily used in the field of peptide synthesis . It is a modified amino acid that is often utilized as a building block in the fabrication of functional materials . Its primary targets are proteases, specifically matrix metalloproteinases (MMPs) . MMPs are enzymes that have been implicated in various disease states such as arthritis, periodontal disease, and tumor cell invasion .

Mode of Action

This compound interacts with its targets (MMPs) by serving as a substrate for these enzymes . It is incorporated into the sequence of a substrate peptide, which is then recognized and hydrolyzed by the MMPs . The hydrolysis of the substrate can be monitored due to the presence of the fluorophore (Fmoc) and the quencher (Dnp), which allows for the evaluation of protease activity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the activity of MMPs . MMPs are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, tissue remodeling, and wound healing . By serving as a substrate for these enzymes, this compound can influence these processes.

Result of Action

The primary result of the action of this compound is the hydrolysis of the substrate peptide by MMPs . This can be monitored due to the fluorescence resonance energy transfer (FRET) between the fluorophore (Fmoc) and the quencher (Dnp) . The hydrolysis of the substrate results in an increase in fluorescence, allowing for the evaluation of protease activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and the presence of buffer ions can affect the self-assembly of this compound to gel formation . Additionally, the inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks .

Biochemische Analyse

Biochemical Properties

Fmoc-Lys(Dnp)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is largely determined by the specific properties of the Fmoc and Dnp groups .

Cellular Effects

The effects of this compound on cellular processes are primarily observed in the context of peptide synthesis and protease activity assays . It can influence cell function by serving as a substrate for proteases, thereby impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes during peptide synthesis . It can bind to enzymes, inhibit or activate them, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This is particularly relevant in the context of peptide synthesis, where the compound’s stability, degradation, and long-term effects on cellular function can be observed .

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors during this process, and can affect metabolic flux and metabolite levels .

Eigenschaften

IUPAC Name |

(2S)-6-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O8/c32-26(33)24(11-5-6-14-28-23-13-12-17(30(35)36)15-25(23)31(37)38)29-27(34)39-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22,24,28H,5-6,11,14,16H2,(H,29,34)(H,32,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENCMORJQAUAAJ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

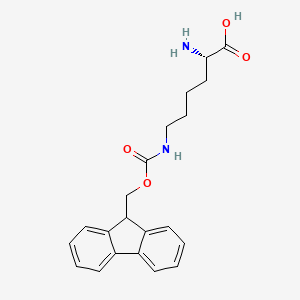

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

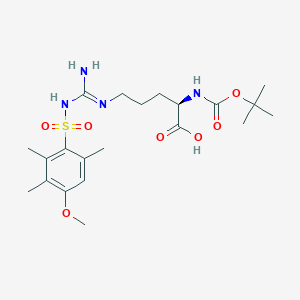

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid](/img/structure/B613332.png)